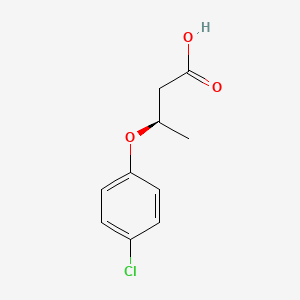

(R)-3-(4-Chlorophenoxy)butanoic acid

Description

®-3-(4-Chlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11ClO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

(3R)-3-(4-chlorophenoxy)butanoic acid |

InChI |

InChI=1S/C10H11ClO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1 |

InChI Key |

RSXQVYRBRCBEOM-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CC(=O)O)OC1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(CC(=O)O)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Chlorophenoxy)butanoic acid typically involves the reaction of 4-chlorophenol with butyric acid derivatives. One common method is the esterification of 4-chlorophenol with butyric acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of ®-3-(4-Chlorophenoxy)butanoic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Chlorophenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

(R)-3-(4-Chlorophenoxy)butanoic acid is characterized by a butanoic acid backbone with a 4-chlorophenoxy substituent. Its molecular formula is CHClO, and it has a molecular weight of approximately 214.66 g/mol. The compound's unique structure contributes to its biological activity, making it a subject of interest in pharmacological studies.

Medicinal Chemistry Applications

Inhibition of Kynurenine 3-Hydroxylase

One of the primary applications of (R)-3-(4-Chlorophenoxy)butanoic acid is its role as an inhibitor of kynurenine 3-hydroxylase, an enzyme implicated in the metabolism of tryptophan. This inhibition has potential therapeutic implications for neurodegenerative diseases and psychiatric disorders, as it can affect the levels of neuroactive metabolites derived from tryptophan metabolism.

Anti-inflammatory Properties

Research indicates that (R)-3-(4-Chlorophenoxy)butanoic acid exhibits anti-inflammatory effects. Compounds with similar structures have been studied for their ability to modulate inflammatory pathways, suggesting that this compound may be beneficial in treating conditions characterized by chronic inflammation .

Case Study: Therapeutic Development

A study focused on the synthesis and biological evaluation of (R)-3-(4-Chlorophenoxy)butanoic acid derivatives demonstrated their potential as new therapeutic agents. These derivatives were tested for their efficacy in modulating inflammatory responses in vitro, showing promising results that warrant further investigation into their clinical applications.

Agricultural Applications

Herbicidal Activity

(R)-3-(4-Chlorophenoxy)butanoic acid has been explored for its herbicidal properties. Its structural similarity to other herbicides suggests potential use in agricultural settings to control unwanted plant growth. The compound's mechanism may involve disrupting metabolic pathways in target plants, leading to effective weed management strategies .

Case Study: Herbicide Development

Research conducted on various chlorophenoxy compounds revealed that (R)-3-(4-Chlorophenoxy)butanoic acid could serve as a lead compound for developing new herbicides. Field trials demonstrated its effectiveness against specific weed species while maintaining crop safety, indicating its potential utility in sustainable agriculture .

Synthesis and Modification

The synthesis of (R)-3-(4-Chlorophenoxy)butanoic acid can be achieved through various organic reactions, including esterification and alkylation methods. These synthetic pathways allow for the modification of the compound to enhance its biological activity or tailor it for specific applications .

| Synthesis Method | Description |

|---|---|

| Esterification | Formation of esters from carboxylic acids and alcohols, which can lead to derivatives with enhanced activity. |

| Alkylation | Introducing alkyl groups to modify the compound's properties and improve efficacy against specific targets. |

Mechanism of Action

The mechanism of action of ®-3-(4-Chlorophenoxy)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

(S)-3-(4-Chlorophenoxy)butanoic acid: The enantiomer of the compound, which has similar but distinct properties.

4-Chlorophenoxyacetic acid: A related compound with a similar structure but different functional groups.

2-(4-Chlorophenoxy)propanoic acid: Another structurally related compound with different chemical properties.

Uniqueness

®-3-(4-Chlorophenoxy)butanoic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. Its specific interactions with molecular targets make it valuable for various research and industrial applications.

Biological Activity

(R)-3-(4-Chlorophenoxy)butanoic acid is a chiral compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This compound belongs to a class of chlorophenoxy herbicides, which are known for their efficacy in plant growth regulation and their roles in various biochemical pathways.

Chemical Structure and Properties

(R)-3-(4-Chlorophenoxy)butanoic acid has the molecular formula C10H11ClO3 and a molecular weight of 214.64 g/mol. Its structure includes a butanoic acid moiety linked to a chlorophenoxy group, contributing to its biological activity.

Biological Activity Overview

The biological activity of (R)-3-(4-Chlorophenoxy)butanoic acid can be summarized in several key areas:

- Herbicidal Activity : This compound exhibits significant herbicidal properties, acting as a growth regulator in various plant species. It interferes with hormonal balance and physiological processes in plants, leading to growth inhibition or death.

- Enantiomeric Effects : The (R)-enantiomer may exhibit different biological effects compared to its (S)-counterpart. Studies indicate that the enantiomeric forms can have distinct interactions with biological targets, influencing their efficacy and safety profiles.

- Mechanism of Action : The primary mechanism involves the disruption of auxin transport in plants, leading to abnormal growth patterns. Additionally, it may affect other biochemical pathways, including those related to cell division and elongation.

Table 1: Summary of Biological Activities

Case Study: Herbicidal Efficacy

A study conducted on various plant species demonstrated that (R)-3-(4-Chlorophenoxy)butanoic acid effectively inhibited the growth of common agricultural weeds. The concentration-dependent response indicated that higher doses resulted in increased phytotoxicity. The study highlighted the potential use of this compound as an environmentally friendly herbicide alternative.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of (R)-3-(4-Chlorophenoxy)butanoic acid with plant hormone receptors. These studies revealed that the compound can bind effectively to auxin receptors, mimicking natural auxins and disrupting normal physiological functions in plants.

Toxicological Considerations

While the herbicidal properties are beneficial for agricultural applications, it is essential to consider the toxicological profile of (R)-3-(4-Chlorophenoxy)butanoic acid. Preliminary studies suggest moderate toxicity to non-target organisms, necessitating further research into its environmental impact and safety for human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.